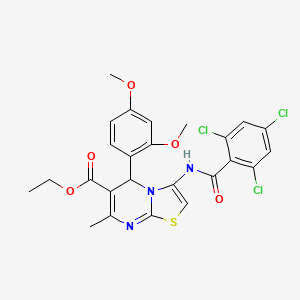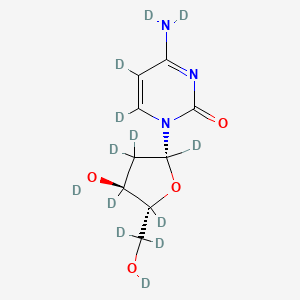
Antiproliferative agent-37
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiproliferative agent-37 is a compound known for its ability to inhibit cell proliferation, making it a valuable candidate in cancer research and treatment. This compound has shown significant potential in reducing the growth of various cancer cell lines, thereby contributing to the development of novel anticancer therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-37 typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction results in the formation of bis-spiroisatino β-lactams, which are then further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Antiproliferative agent-37 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
Antiproliferative agent-37 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers and other proliferative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Wirkmechanismus
The mechanism of action of antiproliferative agent-37 involves its interaction with specific molecular targets and pathways. It primarily exerts its effects by:
Inhibiting DNA synthesis: The compound interferes with the replication of DNA, thereby preventing cell division and proliferation.
Inducing apoptosis: It triggers programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
Targeting specific proteins: this compound binds to and inhibits the activity of proteins involved in cell cycle regulation, such as cyclin-dependent kinases
Vergleich Mit ähnlichen Verbindungen
Antiproliferative agent-37 can be compared with other similar compounds, such as:
Estramustine: A US-FDA approved drug that combines an estrogen and a nitrogen mustard to target cancer cells.
CUDC-101: A dual inhibitor of histone deacetylase and epidermal growth factor receptor, currently in clinical trials.
CBLC-137: A multi-targeted kinase inhibitor with potent anticancer activity.
Uniqueness: this compound stands out due to its unique chemical structure and multi-targeted approach, which enhances its efficacy and reduces the likelihood of resistance development. Its ability to inhibit multiple pathways involved in cell proliferation makes it a promising candidate for further development and clinical application .
Eigenschaften
Molekularformel |
C21H17FN2O2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
7-(2,4-dimethoxyphenyl)-3-(3-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C21H17FN2O2/c1-25-15-6-7-17(19(11-15)26-2)21-20-16(8-9-23-21)18(12-24-20)13-4-3-5-14(22)10-13/h3-12,24H,1-2H3 |
InChI-Schlüssel |
GFGUONALQQRUOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=NC=CC3=C2NC=C3C4=CC(=CC=C4)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


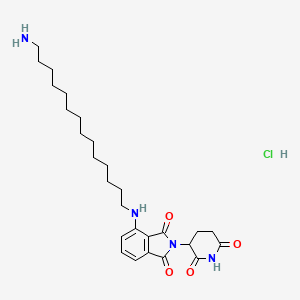
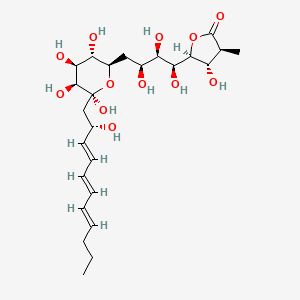
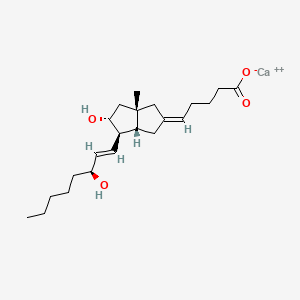
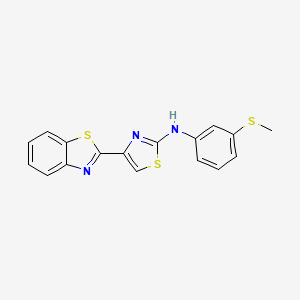
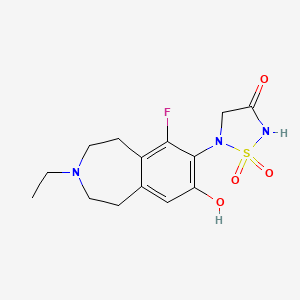




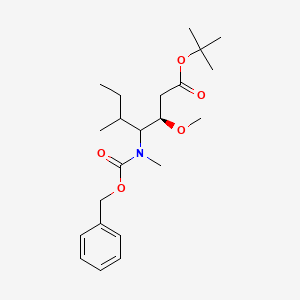
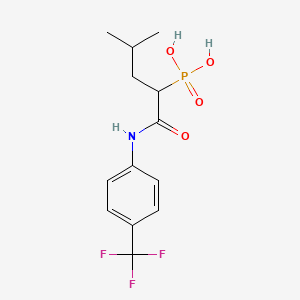
![[Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)
